Propan-2-yl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxepine ring fused with a benzoate moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving 2-aminophenols and alkynones in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Amidation Reaction: The benzoxepine intermediate is then subjected to an amidation reaction with 4-aminobenzoic acid or its derivatives to form the amido linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized benzoxepine derivatives.
Reduction: Reduced amido-benzoxepine derivatives.
Substitution: Substituted benzoxepine derivatives with various functional groups.
Scientific Research Applications
PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE: A similar compound with a methoxy group on the benzoxepine ring, which may exhibit different biological activities and properties.
BENZOXEPINE-1,2,3-TRIAZOLE HYBRIDS: Compounds that combine benzoxepine with triazole moieties, showing potential as antibacterial and anticancer agents.
Uniqueness
PROPAN-2-YL 4-(1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, such as the presence of the isopropyl ester and the amido linkage, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
propan-2-yl 4-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C21H19NO4/c1-14(2)26-21(24)15-7-9-18(10-8-15)22-20(23)17-11-12-25-19-6-4-3-5-16(19)13-17/h3-14H,1-2H3,(H,22,23) |
InChI Key |
OTBPHJNKRPQWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.